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Compound of Interest

Compound Name: 5-Tert-butylnonan-5-amine

Cat. No.: B15358095 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for

5-tert-butylnonan-5-amine, a sterically hindered primary amine. Due to the absence of a

direct, documented synthesis in the current literature, this guide outlines a robust and plausible

two-step approach based on well-established chemical transformations. The synthesis involves

the nucleophilic addition of a Grignard reagent to a nitrile, followed by the reduction of the

resulting ketimine intermediate. This document furnishes detailed experimental protocols,

expected analytical data, and visual representations of the synthetic workflow to aid

researchers in the preparation of this and structurally related compounds.

Proposed Synthesis Pathway
The synthesis of 5-tert-butylnonan-5-amine can be achieved through a two-step process:

Step 1: Grignard Reaction. The synthesis commences with the reaction of n-butylmagnesium

bromide with pivalonitrile (2,2-dimethylpropanenitrile). This step forms the carbon skeleton of

the target molecule and yields the intermediate, 5-tert-butylnonan-5-imine.

Step 2: Reduction. The intermediate imine is subsequently reduced to the desired primary

amine, 5-tert-butylnonan-5-amine, using a suitable reducing agent such as sodium

borohydride or lithium aluminum hydride.

The overall reaction scheme is presented below:
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Step 1: Grignard Reaction Step 2: Reduction

n-BuMgBr

Intermediate_Imine_2

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 5-tert-butylnonan-5-amine.

Data Presentation
The following table summarizes the expected quantitative data for the starting materials,

intermediate, and final product.

Compound
Molecular
Formula

Molar Mass
( g/mol )

Boiling
Point (°C)

Density
(g/mL)

Expected
Yield (%)

Pivalonitrile C₅H₉N 83.13 105-106 0.76 -

n-

Butylmagnesi

um bromide

C₄H₉BrMg 161.33 - - -

5-Tert-

butylnonan-5-

imine

C₁₃H₂₇N 197.36 Not Isolated -
~70-80

(crude)

5-Tert-

butylnonan-5-

amine

C₁₃H₂₉N 199.38 ~230-240 ~0.8
~80-90 (from

imine)
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Expected Spectroscopic Data for 5-Tert-butylnonan-5-amine:

Technique Expected Data

¹H NMR (CDCl₃)

δ ~1.2-1.6 (m, aliphatic CH₂), δ ~0.9 (t, CH₃ of

butyl), δ ~0.9 (s, tert-butyl CH₃), δ ~1.3 (s,

broad, NH₂)

¹³C NMR (CDCl₃)

δ ~60-65 (quaternary C-N), δ ~35-40

(quaternary C of tert-butyl), δ ~25-30 (CH₃ of

tert-butyl), various signals for butyl chains

IR (neat)

~3300-3400 cm⁻¹ (N-H stretch, two bands for

primary amine), ~2850-2960 cm⁻¹ (C-H stretch),

~1600 cm⁻¹ (N-H bend)[1][2][3][4][5]

Mass Spec (EI)
M⁺ at m/z 199, fragmentation patterns showing

loss of butyl and tert-butyl groups[6][7][8][9]

Experimental Protocols
The following are detailed, proposed experimental procedures for the synthesis of 5-tert-
butylnonan-5-amine.

Step 1: Synthesis of 5-Tert-butylnonan-5-imine
This procedure details the formation of the Grignard reagent, n-butylmagnesium bromide, and

its subsequent reaction with pivalonitrile.

Materials:

Magnesium turnings (1.22 g, 50 mmol)

Iodine (1 crystal)

1-Bromobutane (5.4 mL, 50 mmol)

Anhydrous diethyl ether (50 mL)
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Pivalonitrile (4.16 g, 50 mmol)

1 M Hydrochloric acid

Saturated sodium bicarbonate solution

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate

Procedure:

A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping

funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a

stream of dry nitrogen.

The magnesium turnings and a crystal of iodine are placed in the flask.

A solution of 1-bromobutane in 20 mL of anhydrous diethyl ether is prepared and transferred

to the dropping funnel.

Approximately 5 mL of the 1-bromobutane solution is added to the magnesium turnings. The

reaction is initiated, which is indicated by the disappearance of the iodine color and gentle

refluxing of the ether. If the reaction does not start, gentle warming may be applied.

Once the reaction has started, the remaining 1-bromobutane solution is added dropwise at a

rate that maintains a gentle reflux.

After the addition is complete, the reaction mixture is stirred at room temperature for an

additional 30 minutes to ensure complete formation of the Grignard reagent.

The solution of pivalonitrile in 20 mL of anhydrous diethyl ether is added dropwise to the

freshly prepared Grignard reagent at 0 °C (ice bath).

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15358095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The aqueous layer is separated and extracted with diethyl ether (3 x 20 mL).

The combined organic layers are washed with saturated sodium bicarbonate solution, water,

and brine, then dried over anhydrous magnesium sulfate.

The solvent is removed under reduced pressure to yield crude 5-tert-butylnonan-5-imine,

which is used in the next step without further purification.

Step 2: Reduction of 5-Tert-butylnonan-5-imine to 5-Tert-
butylnonan-5-amine
This procedure describes the reduction of the crude imine to the final primary amine using

sodium borohydride.

Materials:

Crude 5-tert-butylnonan-5-imine (from Step 1)

Methanol (50 mL)

Sodium borohydride (1.89 g, 50 mmol)

1 M Sodium hydroxide

Diethyl ether

Saturated sodium chloride solution (brine)

Anhydrous sodium sulfate

Procedure:

The crude 5-tert-butylnonan-5-imine is dissolved in methanol in a 250 mL round-bottom

flask.

The solution is cooled to 0 °C in an ice bath.
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Sodium borohydride is added portion-wise over 30 minutes, maintaining the temperature

below 10 °C.[10][11][12]

After the addition is complete, the reaction mixture is stirred at room temperature for 4 hours.

The reaction is quenched by the slow addition of water at 0 °C.

The methanol is removed under reduced pressure.

The aqueous residue is basified with 1 M sodium hydroxide to a pH of ~12 and extracted

with diethyl ether (3 x 30 mL).

The combined organic layers are washed with brine and dried over anhydrous sodium

sulfate.

The solvent is removed under reduced pressure.

The crude product is purified by vacuum distillation to afford pure 5-tert-butylnonan-5-
amine.

An alternative reduction can be performed using lithium aluminum hydride (LiAlH₄) in

anhydrous diethyl ether or tetrahydrofuran.[13][14][15][16] This is a more powerful reducing

agent and may offer higher yields, but requires more stringent anhydrous conditions and a

more cautious workup procedure.

Mandatory Visualizations
Synthesis Pathway Diagram
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Step 1: Grignard Reaction

Step 2: Reduction

Prepare n-Butylmagnesium
bromide in Et2O

Add Pivalonitrile
at 0°C

Stir at Room Temp
(2 hours)

Acidic Workup
(1M HCl)

Extraction with Et2O

Dry and Evaporate

Dissolve Crude Imine
in Methanol

Crude Imine

Add NaBH4 at 0°C

Stir at Room Temp
(4 hours)

Aqueous Workup

Basify and Extract

Dry, Evaporate, and
Vacuum Distill
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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